molecular formula C14H14O2 B6371066 5-(2-Methoxyphenyl)-3-methylphenol, 95% CAS No. 855346-73-5

5-(2-Methoxyphenyl)-3-methylphenol, 95%

Cat. No.: B6371066
CAS No.: 855346-73-5
M. Wt: 214.26 g/mol
InChI Key: YANKUKQVLJWSFQ-UHFFFAOYSA-N
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Description

Overview of Phenolic Compounds in Chemical Science

Phenolic compounds are characterized by their acidic nature, which is a result of the resonance stabilization of the corresponding phenoxide ion. They readily undergo electrophilic aromatic substitution reactions, and the hydroxyl group can be easily converted into other functional groups, such as ethers and esters. This versatility has cemented their importance in the synthesis of complex molecules. Furthermore, many phenolic compounds exhibit significant biological activities, including antioxidant and antimicrobial properties.

Importance of Substituted Methoxyphenyl and Methylphenol Moieties in Synthetic Organic Chemistry

The presence of substituents on the aromatic ring of a phenol (B47542) significantly influences its chemical and physical properties. The methoxy (B1213986) group (-OCH3), as seen in the methoxyphenyl moiety, is an electron-donating group that activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. This directing effect is a powerful tool in controlling the regioselectivity of reactions.

Similarly, the methyl group (-CH3) in the methylphenol scaffold is also an activating group, albeit to a lesser extent than the methoxy group. chemeo.com Its presence can enhance the lipophilicity of a molecule, which can be crucial for its biological activity and solubility in organic solvents. The combination of these two substituents in a single molecule, as in 5-(2-Methoxyphenyl)-3-methylphenol, offers a rich platform for further chemical modifications and the synthesis of novel compounds with tailored properties.

Research Context of 5-(2-Methoxyphenyl)-3-methylphenol within Arylphenol Chemistry

Within the vast landscape of arylphenol chemistry, 5-(2-Methoxyphenyl)-3-methylphenol is of particular interest as a biaryl compound. Biaryl scaffolds are prevalent in numerous natural products, therapeutic agents, and as ligands in catalysis. mdpi.com The synthesis of such compounds often involves cross-coupling reactions, which have become a cornerstone of modern organic synthesis.

The specific arrangement of the methoxy and methyl groups on the two phenyl rings of 5-(2-Methoxyphenyl)-3-methylphenol provides a unique stereochemical and electronic environment. This can influence its reactivity and its potential applications in areas such as materials science, where the properties of liquid crystals and polymers can be fine-tuned by the introduction of specific biaryl units. Research into this compound and its derivatives is likely to focus on exploiting its structural features to develop new catalysts, functional materials, and biologically active molecules. The development of efficient synthetic routes to access such biaryl systems is a key area of contemporary chemical research. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxyphenyl)-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-7-11(9-12(15)8-10)13-5-3-4-6-14(13)16-2/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANKUKQVLJWSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683731
Record name 2'-Methoxy-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855346-73-5
Record name 2'-Methoxy-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 2 Methoxyphenyl 3 Methylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 5-(2-Methoxyphenyl)-3-methylphenol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of 5-(2-Methoxyphenyl)-3-methylphenol is expected to exhibit distinct signals corresponding to each chemically non-equivalent proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

The aromatic region of the spectrum would likely be complex, with signals for the protons on both the phenol (B47542) and methoxyphenyl rings. The protons on the phenol ring are anticipated to appear as multiplets, influenced by the hydroxyl and methyl substituents. The protons on the 2-methoxyphenyl ring will also show characteristic splitting patterns due to their relative positions and coupling with neighboring protons.

The hydroxyl (-OH) proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methyl (-CH₃) group attached to the phenol ring would present as a sharp singlet in the upfield region of the spectrum. The methoxy (B1213986) (-OCH₃) group protons on the other ring would also produce a distinct singlet.

Coupling constants (J), measured in Hertz (Hz), would provide valuable information about the connectivity of protons, particularly in the aromatic regions, indicating ortho, meta, and para relationships between protons.

Expected ¹H NMR Data for 5-(2-Methoxyphenyl)-3-methylphenol

This table is illustrative and based on typical chemical shift ranges for similar functional groups.

Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity
Aromatic (Phenol Ring)6.5 - 7.5Multiplet
Aromatic (Methoxyphenyl Ring)6.8 - 7.8Multiplet
Phenolic OH4.5 - 8.0Broad Singlet
Methoxy (-OCH₃)3.7 - 4.0Singlet
Methyl (-CH₃)2.2 - 2.5Singlet

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Structural Assignment

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal which protons are coupled to each other. rsc.org Cross-peaks in the COSY spectrum would connect protons that are on adjacent carbons, which is particularly useful for tracing the proton networks within the two aromatic rings. rsc.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. rsc.org Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. rsc.org This is critical for connecting the different fragments of the molecule. For instance, it would show correlations from the methoxy protons to the carbon of the methoxy group and the adjacent aromatic carbon. It would also be instrumental in confirming the connection between the two aromatic rings by showing correlations between protons on one ring and carbons on the other.

Through the combined interpretation of these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of 5-(2-Methoxyphenyl)-3-methylphenol can be achieved.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of 5-(2-Methoxyphenyl)-3-methylphenol would display characteristic absorption bands corresponding to its key functional groups.

A prominent and broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. libretexts.orgsmbb.mx The broadness of this peak is due to hydrogen bonding. libretexts.org The spectrum would also show sharp peaks around 2850-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the methyl and methoxy groups, as well as the aromatic C-H stretches. smbb.mx

The aromatic nature of the compound would be confirmed by the presence of C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org The C-O stretching vibrations for the phenol and the methoxy group would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. libretexts.org

Characteristic FT-IR Absorption Bands for 5-(2-Methoxyphenyl)-3-methylphenol

This table is illustrative and based on typical vibrational frequencies for similar functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic -OHO-H Stretch3200 - 3600 (Broad)
Aromatic C-HC-H Stretch3000 - 3100
Aliphatic C-H (Methyl/Methoxy)C-H Stretch2850 - 3000
Aromatic C=CC=C Stretch1450 - 1600
Phenolic/Methoxy C-OC-O Stretch1000 - 1300

Raman Spectroscopy (Laser-Raman) and its Complementarity to IR

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. A key difference is that non-polar bonds with symmetrical vibrations often produce strong signals in Raman spectra, whereas they are weak or absent in FT-IR.

For 5-(2-Methoxyphenyl)-3-methylphenol, the Raman spectrum would be expected to show strong signals for the aromatic C=C stretching vibrations. The biphenyl (B1667301) linkage, in particular, may give rise to a characteristic Raman band. researchgate.net The symmetric vibrations of the aromatic rings are generally more intense in the Raman spectrum compared to the FT-IR spectrum. The C-H stretching vibrations would also be visible. The O-H stretching vibration, which is very strong and broad in the IR spectrum, is typically weak in the Raman spectrum. This complementarity is a powerful aspect of using both techniques for a thorough structural analysis. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Analysis of the UV-Vis spectrum of 5-(2-Methoxyphenyl)-3-methylphenol would provide critical insights into its electronic structure. The absorption of UV or visible light by the molecule promotes electrons from a ground electronic state to a higher energy excited state. For this biphenyl derivative, which contains phenyl rings, a hydroxyl group (-OH), and a methoxy group (-OCH₃), the primary electronic transitions expected would be π → π* transitions associated with the aromatic system.

The presence of the hydroxyl and methoxy auxochromes would be anticipated to cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to unsubstituted biphenyl, due to the extension of the conjugated system by the lone pair electrons on the oxygen atoms. The specific wavelengths of maximum absorbance and the corresponding molar absorptivity coefficients (ε) would be determined by dissolving the compound in various solvents (e.g., ethanol, cyclohexane) and measuring the absorbance across the UV-Vis range. A data table summarizing these findings would typically be presented. However, no published spectra or λ_max values for this specific compound are available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. For 5-(2-Methoxyphenyl)-3-methylphenol (C₁₄H₁₄O₂), the expected exact molecular weight is approximately 214.26 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

Upon ionization, typically through Electron Ionization (EI), the molecular ion ([M]⁺˙) would be formed. Subsequent fragmentation would likely proceed through characteristic pathways for biphenyls, phenols, and methoxy-aromatics. Key fragmentation events would include:

Loss of a methyl radical (•CH₃) from the methoxy group to yield an [M-15]⁺ ion.

Loss of a formyl radical (•CHO) or carbon monoxide (CO).

Cleavage of the bond between the two aromatic rings.

Formation of tropylium (B1234903) or other stable carbocations.

A detailed analysis would involve identifying the mass-to-charge ratio (m/z) of the major fragment ions and proposing structures for each, which would then be compiled into a fragmentation table. This experimental data is not currently available in the literature for this compound.

X-ray Crystallography for Solid-State Molecular Structure and Packing Analysis

Had the data been available, this section would present a detailed table summarizing the key crystallographic parameters. This would include the crystal system (e.g., monoclinic, orthorhombic), space group, unit cell dimensions (a, b, c, α, β, γ), cell volume (V), number of molecules per unit cell (Z), and refinement statistics such as the R-factor, which indicates the quality of the structural model.

Table 1: Hypothetical Crystal Data and Structure Refinement for 5-(2-Methoxyphenyl)-3-methylphenol

Parameter Value
Empirical formula C₁₄H₁₄O₂
Formula weight 214.26
Crystal system Data not available
Space group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available
Z Data not available

The crystal structure would reveal how molecules of 5-(2-Methoxyphenyl)-3-methylphenol pack together. The hydroxyl group is a strong hydrogen bond donor, and the oxygen atoms of both the hydroxyl and methoxy groups are potential acceptors. Therefore, the formation of intermolecular hydrogen bonds, such as O-H···O interactions, would be a dominant feature, likely linking the molecules into chains, dimers, or more complex three-dimensional networks. Weaker interactions, including C-H···O and C-H···π interactions, would also be analyzed to provide a complete picture of the supramolecular assembly. A table quantifying the geometry of these bonds (donor-acceptor distance, angle) would be included.

A crucial aspect of biphenyl structures is the torsion angle (dihedral angle) between the planes of the two aromatic rings. This angle is a result of the balance between steric hindrance from the ortho substituents and the electronic effects of π-conjugation, which favors planarity. The crystallographic data would provide the precise value of this angle for 5-(2-Methoxyphenyl)-3-methylphenol in the solid state. Additionally, the orientation of the methoxy and methyl groups relative to their respective rings would be determined and discussed.

Computational Chemistry and Quantum Mechanical Investigations of 5 2 Methoxyphenyl 3 Methylphenol

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

At the heart of computational molecular analysis is the optimization of the molecule's geometry. This process seeks to find the arrangement of atoms in space that corresponds to the lowest energy, and therefore the most stable, conformation. For a biphenyl (B1667301) derivative like 5-(2-Methoxyphenyl)-3-methylphenol, this involves determining the most favorable bond lengths, bond angles, and, crucially, the dihedral angle between the two aromatic rings. DFT is a widely used method for this purpose, offering a favorable balance between computational cost and accuracy. researchgate.netmdpi.com

The accuracy of DFT calculations is contingent upon the choice of the exchange-correlation (XC) functional and the basis set. nih.gov The XC functional is an approximation of the complex exchange and correlation energies of the electrons, while the basis set is a set of mathematical functions used to construct the molecular orbitals. uni-muenchen.deexpchem3.comlibretexts.org

For molecules containing aromatic rings and functional groups capable of hydrogen bonding, such as phenols, specific functionals and basis sets are preferred.

Exchange-Correlation Functionals: Hybrid functionals are very common in DFT studies of organic molecules. uni-muenchen.de The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular choice that mixes exact Hartree-Fock exchange with DFT exchange and correlation, providing reliable results for a wide range of organic systems. nih.govresearchgate.net For more complex interactions or to achieve higher accuracy, other functionals like the CAM-B3LYP, which is a long-range corrected functional, or functionals from the Minnesota family (e.g., M06-2X) are often employed. researchgate.netoaji.net The selection is often guided by benchmarking against experimental data or higher-level calculations for similar compounds. nih.govnih.gov

Basis Sets: The basis set determines the flexibility the calculation has to describe the distribution of electrons around the atoms. Minimal basis sets like STO-3G are generally insufficient for accurate quantitative predictions. mdpi.comcomputationalscience.org Split-valence basis sets, such as those from the Pople family (e.g., 6-31G(d,p)), are a significant improvement. For higher accuracy, especially in describing anions and hydrogen bonding, diffuse functions (+) and multiple polarization functions are added. A common and robust choice for molecules of this type is the 6-311++G(d,p) basis set, which provides a triple-zeta description of the valence electrons, augmented with diffuse functions on all atoms (++) and polarization functions on both heavy atoms (d) and hydrogen atoms (p). researchgate.netacs.orgniscpr.res.in

A typical level of theory for studying 5-(2-Methoxyphenyl)-3-methylphenol would be B3LYP/6-311++G(d,p).

Table 1: Commonly Used Exchange-Correlation Functionals and Basis Sets for Phenolic Compounds
CategoryNameDescriptionTypical Application
FunctionalsB3LYPHybrid functional mixing DFT and Hartree-Fock exchange. uni-muenchen.deGeneral purpose, good for geometries and frequencies. researchgate.net
CAM-B3LYPLong-range corrected hybrid functional.Improved description of charge-transfer excitations. researchgate.net
M06-2XHigh-nonlocality hybrid meta-GGA functional.Good for non-covalent interactions and thermochemistry. oaji.net
Basis Sets6-31G(d)Split-valence with polarization on heavy atoms. computationalscience.orgRoutine geometry optimizations.
6-311+G(d,p)Triple-split valence with diffuse and polarization functions.Accurate energies and properties. researchgate.net
6-311++G(d,p)Adds diffuse functions to hydrogen atoms. acs.orgSystems with weak interactions, anions. researchgate.netniscpr.res.in

Quantum chemical calculations can be performed on an isolated molecule (in the gas phase) or by including the effects of a solvent. rsc.org The inclusion of a solvent is crucial for molecules like 5-(2-Methoxyphenyl)-3-methylphenol, as solute-solvent interactions can significantly influence its conformational preferences and electronic properties. researchgate.netrsc.org

Gas-Phase Geometry: In the gas phase, the molecule's structure is determined solely by its intramolecular forces. The dihedral angle between the phenyl rings is a result of the balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing effect of steric hindrance between ortho hydrogens and substituents.

Table 2: Hypothetical Comparison of Optimized Geometrical Parameters for 5-(2-Methoxyphenyl)-3-methylphenol
ParameterGas Phase (B3LYP/6-311++G(d,p))Water (PCM/B3LYP/6-311++G(d,p))Expected Change
C-O (Phenol) Bond Length~1.37 Å~1.36 ÅSlight decrease
O-H (Phenol) Bond Length~0.97 Å~0.98 ÅIncrease due to H-bonding
Ring-Ring Dihedral Angle~50°~55°May increase to reduce steric clash in solvated state
Dipole Moment~2.5 D~3.5 DSignificant increase

Electronic Structure Analysis

Beyond geometry, DFT provides deep insights into the electronic makeup of the molecule, which governs its reactivity, spectroscopic properties, and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). oaji.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. oaji.net The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.netoaji.net A large gap implies high kinetic stability and low chemical reactivity, as it costs more energy to excite an electron from the HOMO to the LUMO. oaji.net For 5-(2-Methoxyphenyl)-3-methylphenol, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, particularly on the oxygen atom and the π-system. The LUMO is likely to be distributed across the π-antibonding orbitals of both aromatic rings. From the FMO energies, several global reactivity descriptors can be calculated.

Table 3: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors (eV)
DescriptorFormulaGas PhaseWater (PCM)
EHOMO--5.80-5.75
ELUMO--0.90-0.95
Energy Gap (ΔE)ELUMO - EHOMO4.904.80
Ionization Potential (I)-EHOMO5.805.75
Electron Affinity (A)-ELUMO0.900.95
Chemical Hardness (η)(I - A) / 22.452.40
Electronegativity (χ)(I + A) / 23.353.35

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. researchgate.net MEP maps are invaluable for predicting how a molecule will interact with other species, particularly for identifying sites for electrophilic and nucleophilic attack. nih.gov

For 5-(2-Methoxyphenyl)-3-methylphenol:

Negative Regions (Red/Yellow): These are electron-rich areas, prone to electrophilic attack. The most negative potential is expected around the phenolic and methoxy (B1213986) oxygen atoms due to their high electronegativity and lone pairs of electrons.

Positive Regions (Blue): These are electron-poor areas, susceptible to nucleophilic attack. The most positive region is anticipated around the acidic hydrogen of the phenol group.

Neutral Regions (Green): These areas represent the nonpolar carbon-hydrogen bonds of the aromatic rings.

The MEP map provides a clear rationale for the molecule's hydrogen bonding capabilities, with the phenolic hydrogen acting as a hydrogen bond donor and the oxygen atoms acting as hydrogen bond acceptors. researchgate.net

Natural Bond Orbital (NBO) analysis transforms the calculated molecular orbitals into a localized basis that corresponds to the familiar Lewis structure representation of lone pairs and bonds. wisc.edu This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization. researchgate.netjcsp.org.pk

The analysis involves examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is evaluated using second-order perturbation theory, which yields a stabilization energy, E(2). jcsp.org.pk A higher E(2) value indicates a stronger interaction and greater electron delocalization.

In 5-(2-Methoxyphenyl)-3-methylphenol, key NBO interactions would include:

Delocalization of oxygen lone pairs (LP) into the antibonding π* orbitals of the aromatic ring (LP(O) → π*(C-C)). This interaction is fundamental to the electronic character of phenols and methoxybenzenes.

Hyperconjugation from C-H σ bonds into adjacent π* orbitals.

Table 4: Representative NBO Second-Order Perturbation Analysis for 5-(2-Methoxyphenyl)-3-methylphenol
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (Ophenol)π* (Cortho-Cipso)~20-25π-conjugation/resonance
LP (Omethoxy)π* (Cortho-Cipso)~18-23π-conjugation/resonance
π (C=C)ring1π* (C=C)ring2~2-5Inter-ring conjugation
σ (C-H)methylπ* (C=C)ring1~1-3Hyperconjugation

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like 5-(2-Methoxyphenyl)-3-methylphenol. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) allow for the calculation of vibrational, nuclear magnetic resonance, and electronic spectra, which can then be correlated with experimental data to confirm molecular structures and understand electronic behavior. ijaemr.commedium.com

The vibrational properties of 5-(2-Methoxyphenyl)-3-methylphenol can be thoroughly investigated using quantum chemical calculations, typically employing DFT methods like B3LYP with a 6-311++G(d,p) basis set. longdom.orgmdpi.com These calculations yield theoretical vibrational frequencies that correspond to specific molecular motions (normal modes). For a better correlation with experimental spectra, calculated frequencies are often uniformly scaled to correct for anharmonicity and other systematic errors inherent in the computational methods. longdom.orgresearchgate.net

The analysis of the vibrational spectrum is based on the characteristic frequencies of its functional groups: the hydroxyl (-OH), methoxy (-OCH₃), methyl (-CH₃), and the two substituted phenyl rings.

O-H Vibrations: The hydroxyl group's stretching vibration, ν(O-H), is highly sensitive to hydrogen bonding and typically appears as a strong, broad band in the FT-IR spectrum, generally in the 3500–3300 cm⁻¹ region. nih.gov The in-plane bending, δ(O-H), is expected around 1370-1190 cm⁻¹. ijaemr.com

C-H Vibrations: Aromatic C-H stretching vibrations are anticipated in the 3100–3000 cm⁻¹ range. nih.gov For the methyl and methoxy groups, asymmetric and symmetric C-H stretching modes are expected between 3000 cm⁻¹ and 2850 cm⁻¹.

C=C and C-O Vibrations: Aromatic C=C ring stretching vibrations occur in the 1600–1400 cm⁻¹ region. nih.gov The C-O stretching vibrations are crucial for this molecule. The phenolic C-O stretch is typically found near 1280 cm⁻¹, while the aryl-ether C-O asymmetric stretch appears in a similar region, often coupled with other modes. ijaemr.com

Normal Mode Analysis: A Potential Energy Distribution (PED) analysis is used to assign the calculated frequencies to specific vibrational modes, quantifying the contribution of each bond's stretching, bending, or torsion to a particular frequency. mdpi.comresearchgate.net

Below is an interactive table summarizing the expected key vibrational modes for 5-(2-Methoxyphenyl)-3-methylphenol, based on data from similar phenolic compounds.

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)Expected FT-IR IntensityExpected FT-Raman Intensity
O-H Stretch3450Strong, BroadWeak
Aromatic C-H Stretch3080-3020MediumStrong
Methyl C-H Asymmetric/Symmetric Stretch2990-2910MediumMedium
Aromatic C=C Ring Stretch1600-1450Strong-MediumStrong-Medium
C-O-H In-Plane Bend1350MediumWeak
C-O (Phenol) Stretch1280StrongMedium
C-O (Ether) Asymmetric Stretch1250StrongMedium

This table is illustrative, based on computational studies of analogous phenolic and anisolic compounds. ijaemr.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Theoretical NMR chemical shifts for 5-(2-Methoxyphenyl)-3-methylphenol can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT calculations. nih.govsemanticscholar.org These predictions are then compared to experimental values, typically recorded in a solvent like CDCl₃.

¹H NMR Spectrum: The proton spectrum is expected to show distinct signals for each type of proton. The phenolic -OH proton signal is typically a broad singlet, with a chemical shift that is highly dependent on concentration and solvent, appearing anywhere from 4-8 ppm. libretexts.orgexpertsmind.com Aromatic protons resonate in the 6.5-7.5 ppm range, with their splitting patterns determined by their coupling with neighboring protons. beilstein-journals.org The methoxy (-OCH₃) protons would appear as a sharp singlet around 3.8 ppm, and the methyl (-CH₃) protons as a singlet around 2.3 ppm. chemicalbook.com

¹³C NMR Spectrum: In the carbon spectrum, the carbon atom bonded to the hydroxyl group (C-OH) is expected to be significantly deshielded, appearing around 155 ppm. libretexts.org Similarly, the carbon of the methoxy-substituted ring (C-OCH₃) would also be downfield. Other aromatic carbons typically resonate in the 110-140 ppm range. The methoxy carbon (-OCH₃) is expected around 56 ppm, while the methyl carbon (-CH₃) would be the most upfield, around 20 ppm. beilstein-journals.org

The following interactive table provides a comparison of expected experimental and theoretically predicted NMR chemical shifts.

Atom TypeExpected Experimental Shift (δ, ppm)Typical Predicted Shift (δ, ppm, GIAO)
¹H NMR
Phenolic -OH4.0 - 8.0 (Broad s)Dependent on explicit solvent model
Aromatic -H6.5 - 7.5 (m)6.7 - 7.8
Methoxy -OCH₃~3.8 (s)~3.9
Methyl -CH₃~2.3 (s)~2.4
¹³C NMR
Aromatic C-OH~155~157
Aromatic C-OCH₃~157~159
Aromatic C-H / C-C110 - 140112 - 142
Methoxy -OCH₃~56~58
Methyl -CH₃~20~21

This table is illustrative, compiled from NMR data of structurally related phenols and anisoles. s denotes singlet, m denotes multiplet. nih.govbeilstein-journals.orgchemicalbook.com

The electronic absorption properties of 5-(2-Methoxyphenyl)-3-methylphenol can be modeled using Time-Dependent Density Functional Theory (TD-DFT). medium.commdpi.com This method calculates the vertical excitation energies from the ground state to various excited states, along with their corresponding oscillator strengths (f), which indicate the probability of a given electronic transition. medium.com

For aromatic compounds like this, the UV-Vis spectrum is dominated by π→π* transitions within the phenyl rings. The presence of the -OH and -OCH₃ auxochromes is expected to cause a bathochromic (red) shift of the primary absorption bands compared to unsubstituted benzene. TD-DFT calculations, often performed with a functional like B3LYP and incorporating a solvent model like the Polarizable Continuum Model (PCM), can predict the maximum absorption wavelengths (λₘₐₓ). mdpi.comnih.gov The molecule would likely exhibit strong absorption bands in the UV region, typically between 250 and 300 nm. researchgate.netmdpi.com

An illustrative table of predicted electronic transitions is shown below.

TransitionDescriptionPredicted λₘₐₓ (nm)Predicted Oscillator Strength (f)
S₀ → S₁HOMO → LUMO~285> 0.1
S₀ → S₂HOMO-1 → LUMO~260> 0.05
S₀ → S₃HOMO → LUMO+1~230> 0.2

This table presents hypothetical TD-DFT results for a molecule of this class. HOMO is the Highest Occupied Molecular Orbital; LUMO is the Lowest Unoccupied Molecular Orbital. medium.comresearchgate.net

Conformational Analysis and Potential Energy Surface (PES) Scans

A Potential Energy Surface (PES) scan is a computational procedure used to explore this flexibility. researchgate.net The method involves systematically rotating the dihedral angle, for instance, from 0° to 360° in discrete steps (e.g., 10° or 15°), and calculating the molecule's potential energy at each step. researchgate.net This is typically done using a DFT method. researchgate.net193.140.28

The resulting PES plot reveals the energies of different conformations.

Energy Minima: These correspond to the most stable, low-energy conformers of the molecule.

Energy Maxima: These represent transition states, or the energy barriers to rotation between stable conformers.

For 5-(2-Methoxyphenyl)-3-methylphenol, steric hindrance between the ortho-methoxy group on one ring and the atoms on the other ring will likely prevent a fully planar conformation (0° or 180° dihedral angle). The most stable conformer is expected to be twisted, with a specific dihedral angle that minimizes steric repulsion while allowing for some electronic conjugation. The PES scan would identify this lowest-energy twisted conformation. researchgate.netnih.gov

Investigation of Tautomerism and Intramolecular Proton Transfer Processes

Tautomerism refers to chemical isomers that readily interconvert. For phenols, the most common type to consider is keto-enol tautomerism. However, for 5-(2-Methoxyphenyl)-3-methylphenol, the aromatic phenol form is overwhelmingly more stable than any potential keto tautomer.

A more relevant process for investigation is intramolecular proton transfer, particularly in the excited state (ESIPT). While the molecule lacks the pre-organized hydrogen-bonding system of a Schiff base, it is conceivable to computationally investigate the possibility of the phenolic proton transferring to the ether oxygen upon electronic excitation. researchgate.net

This would be modeled by:

Optimizing the ground state (S₀) and first excited state (S₁) geometries.

Calculating the potential energy surface for proton transfer along the O-H···O coordinate in both the ground and excited states using TD-DFT. researchgate.netresearchgate.net

Analyzing the energy barriers for the transfer. A significantly lower energy barrier in the excited state compared to the ground state would suggest that ESIPT is a possible de-excitation pathway for the molecule after absorbing UV light.

Solvent Effects on Electronic and Spectroscopic Parameters

The surrounding solvent can significantly influence the electronic and spectroscopic properties of a solute molecule. rsc.orgnih.gov These effects can be studied both experimentally and computationally using models like the Polarizable Continuum Model (PCM). nih.gov

Vibrational Spectra: The frequency of the O-H stretching vibration is particularly sensitive to the solvent. In non-polar solvents like cyclohexane, the O-H band is sharper and at a higher frequency. In polar, hydrogen-bond-accepting solvents like acetonitrile (B52724) or methanol, the formation of intermolecular hydrogen bonds (solute-solvent) causes a significant red-shift (lower frequency) and broadening of the O-H band. rsc.orgnih.gov

NMR Spectra: The chemical shift of the labile phenolic proton is highly dependent on the solvent due to changes in hydrogen bonding. expertsmind.com In protic solvents like DMSO-d₆ or CD₃OD, rapid proton exchange with the solvent can broaden the signal or cause it to shift significantly.

UV-Vis Spectra (Solvatochromism): The position of the absorption maxima (λₘₐₓ) can shift with solvent polarity, a phenomenon known as solvatochromism. mdpi.com The direction and magnitude of the shift depend on the relative stabilization of the ground and excited states by the solvent. For phenols, an increase in solvent polarity typically leads to a small red shift in the π→π* absorption bands due to the stabilization of the more polar excited state. researchgate.net Computational TD-DFT studies incorporating the PCM can effectively model these solvatochromic shifts. nih.gov

Structure Reactivity Relationships and Chemical Transformations of 5 2 Methoxyphenyl 3 Methylphenol

Acidity and Basicity Studies of Phenolic Hydroxyl and Methoxy (B1213986) Groups

The acidity of the phenolic hydroxyl group and the basicity of the methoxy group in 5-(2-Methoxyphenyl)-3-methylphenol are key determinants of its reactivity.

The phenolic hydroxyl group imparts weak acidity to the molecule. libretexts.org Phenols are generally more acidic than alcohols due to the stabilization of the corresponding phenoxide ion through resonance, where the negative charge is delocalized over the aromatic ring. libretexts.orglibretexts.org The pKa of phenol (B47542) itself is approximately 10. The substituents on the aromatic ring significantly influence the acidity. In the case of 5-(2-Methoxyphenyl)-3-methylphenol, the phenyl ring bears a methyl group and a methoxyphenyl group.

The methoxy group, on the other hand, exhibits weak basicity due to the presence of lone pairs of electrons on the oxygen atom, which can be protonated by strong acids.

Table 1: Predicted Acidity and Basicity

Functional GroupPropertyInfluencing FactorsPredicted pKa/pKb
Phenolic HydroxylAcidityResonance stabilization of phenoxide, inductive effect of methyl group, electronic effects of methoxyphenyl group.~9.84 (Predicted for 5-(3-Methoxyphenyl)-3-methylphenol) chemicalbook.com
MethoxyBasicityLone pair availability on oxygen atom.Weak

Mechanistic Investigations of Reaction Pathways Involving the Phenol and Methoxyphenyl Moieties

The reaction pathways of 5-(2-Methoxyphenyl)-3-methylphenol are largely dictated by the phenol and methoxyphenyl moieties. Electrophilic aromatic substitution is a key reaction type for both aromatic rings.

The phenolic hydroxyl group is a strongly activating, ortho-, para-directing group. The methoxy group on the second ring is also strongly activating and ortho-, para-directing. The interplay of these groups, along with the steric hindrance from the biphenyl (B1667301) linkage and the methyl group, will govern the regioselectivity of reactions.

Mechanistically, in electrophilic aromatic substitution, the electrophile will preferentially attack the positions most activated by the hydroxyl and methoxy groups. For the phenol ring, the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are activated. However, positions 2 and 6 are sterically hindered by the adjacent methyl and methoxyphenyl groups, respectively. Position 4 is therefore a likely site for electrophilic attack. On the methoxyphenyl ring, the positions ortho and para to the methoxy group are activated.

Reactivity Towards Electrophilic and Nucleophilic Reagents

Electrophilic Reagents:

The electron-rich nature of both aromatic rings in 5-(2-Methoxyphenyl)-3-methylphenol makes them susceptible to attack by a variety of electrophilic reagents. Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or in a polar solvent will lead to the substitution of hydrogen atoms on the aromatic rings with halogen atoms.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid will introduce a nitro group (-NO₂) onto the aromatic ring(s).

Sulfonation: Reaction with fuming sulfuric acid leads to the introduction of a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: Reaction with alkyl halides or acyl halides in the presence of a Lewis acid catalyst (e.g., AlCl₃) can introduce alkyl or acyl groups onto the rings. However, the presence of the phenolic hydroxyl group can complicate these reactions due to its interaction with the Lewis acid.

Nucleophilic Reagents:

The phenolic hydroxyl group can act as a nucleophile in its deprotonated form (phenoxide). The phenoxide can react with electrophiles such as alkyl halides in Williamson ether synthesis or with acyl halides to form esters.

Direct nucleophilic aromatic substitution on the aromatic rings is generally difficult unless there are strong electron-withdrawing groups present, which is not the case in this molecule.

Regioselectivity in Chemical Reactions

The regioselectivity of electrophilic aromatic substitution on 5-(2-Methoxyphenyl)-3-methylphenol is a consequence of the directing effects of the substituents and steric hindrance. researchgate.net

On the Phenol Ring: The hydroxyl group is a powerful ortho-, para-director. The methyl group is a weaker ortho-, para-director. The primary sites for electrophilic attack are positions 2, 4, and 6 relative to the hydroxyl group.

Position 2 is ortho to the hydroxyl and meta to the methyl group.

Position 4 is para to the hydroxyl and ortho to the methyl group.

Position 6 is ortho to the hydroxyl and meta to the methyl group, and also adjacent to the bulky methoxyphenyl group. Considering both electronic activation and steric hindrance, position 4 is the most probable site for substitution.

On the Methoxyphenyl Ring: The methoxy group is a strong ortho-, para-director. The primary sites for electrophilic attack are the positions ortho and para to the methoxy group. The position of the biphenyl linkage will also influence the accessibility of these sites.

The precise outcome of a given reaction will depend on the specific reagent and reaction conditions. uniroma1.it

Derivatization Strategies for Functional Group Transformations

Esterification and Etherification of the Phenolic Hydroxyl

The phenolic hydroxyl group is a prime site for derivatization.

Esterification: The phenol can be converted to an ester by reacting it with an acyl halide or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine). This reaction proceeds via nucleophilic acyl substitution where the phenoxide ion attacks the carbonyl carbon of the acylating agent.

Etherification: The most common method for converting a phenol to an ether is the Williamson ether synthesis. This involves deprotonating the phenol with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form the phenoxide, which then undergoes an Sₙ2 reaction with an alkyl halide.

Table 2: Derivatization of the Phenolic Hydroxyl Group

ReactionReagentsProduct
EsterificationAcyl halide/anhydride, BasePhenyl ester
EtherificationAlkyl halide, BasePhenyl ether

Functionalization of the Methyl Group

The methyl group attached to the aromatic ring can also be functionalized, although this typically requires more forcing conditions than reactions involving the hydroxyl group.

Free Radical Halogenation: Under UV light or at high temperatures, the methyl group can undergo free radical halogenation with reagents like N-bromosuccinimide (NBS) to form a benzylic halide. This benzylic halide is a versatile intermediate that can be converted to other functional groups via nucleophilic substitution. For instance, it can be hydrolyzed to a benzyl (B1604629) alcohol, reacted with cyanide to form a nitrile, or used in the formation of Grignard reagents.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). This transformation requires vigorous conditions and would likely also affect other parts of the molecule if not carefully controlled.

Aromatic Ring Functionalization (e.g., halogenation, nitration, sulfonation)

The phenol ring of 5-(2-Methoxyphenyl)-3-methylphenol is activated towards electrophilic aromatic substitution by the strongly activating, ortho-, para-directing hydroxyl (-OH) group and the weakly activating, ortho-, para-directing methyl (-CH₃) group. The combined effect of these groups directs incoming electrophiles primarily to the positions ortho and para to the hydroxyl group. The 2-methoxyphenyl substituent on the phenol ring also influences the regioselectivity of these reactions through its electronic and steric effects.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is a key transformation. While direct nitration of phenols can sometimes lead to oxidation and the formation of tarry by-products, various reagents and conditions can be employed for controlled mononitration. For instance, the nitration of related cresol (B1669610) compounds has been studied extensively. The direct nitration of m-cresol, a structural component of the target molecule, is known to produce a mixture of isomers, including 3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol, and 5-methyl-2-nitrophenol, often in low yields. To improve selectivity and yield, alternative methods have been developed, such as protecting the hydroxyl group or using milder nitrating agents. For example, the nitration of di-m-cresyl carbonate, followed by hydrolysis, has been shown to be a viable route to 5-methyl-2-nitrophenol. google.com The nitration of phenols can also be achieved under heterogeneous conditions using reagents like Mg(HSO₄)₂/NaNO₃/wet SiO₂, which can offer good yields and selectivity. google.com The regioselectivity of nitration is highly dependent on the reaction conditions, including the nitrating agent, solvent, and temperature. chemistryguru.com.sg

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring is another important functionalization reaction. Phenols are highly reactive towards halogenation, often not requiring a catalyst. The hydroxyl group's strong activating effect typically leads to polyhalogenation. To achieve monosubstitution, milder conditions and specific halogenating agents are necessary. The positions of halogenation on 5-(2-Methoxyphenyl)-3-methylphenol would be directed by the activating hydroxyl and methyl groups.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H). This reaction is typically reversible and can be controlled by temperature. The sulfonation of phenols generally occurs at the ortho and para positions. The resulting sulfonic acid derivatives can be useful intermediates in organic synthesis.

The precise regiochemical outcome of these electrophilic substitution reactions on 5-(2-Methoxyphenyl)-3-methylphenol would require empirical investigation, as the directing effects of the three substituents can lead to a mixture of products. The table below summarizes the expected reactivity for related phenol compounds.

ReactionReagent/ConditionsExpected Products on a Phenol Ring
Nitration Dilute HNO₃Ortho- and para-nitrophenols
Bromination Br₂ in CCl₄Ortho- and para-bromophenols (often leading to di- or tri-substitution)
Sulfonation Concentrated H₂SO₄Ortho- and para-phenolsulfonic acids

Synthesis of Complex Molecular Architectures Featuring the 5-(2-Methoxyphenyl)-3-methylphenol Scaffold

The 5-(2-Methoxyphenyl)-3-methylphenol scaffold can serve as a versatile building block for the synthesis of more complex molecular architectures. The presence of the biaryl linkage and the phenolic hydroxyl group provides multiple points for further chemical modification.

One major application of biaryl phenols is in the synthesis of heterocyclic compounds. For instance, the phenolic hydroxyl group can participate in condensation reactions with various reagents to form oxygen-containing heterocycles. The synthesis of a Schiff base from 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin), a related phenolic aldehyde, and 4,4'-diaminodiphenyl ether demonstrates the reactivity of the phenolic and aldehyde functionalities in forming larger, more complex structures. mdpi.com

Furthermore, the biaryl scaffold itself is a key structural motif in many biologically active compounds and materials. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for constructing biaryl bonds. While not directly starting from 5-(2-Methoxyphenyl)-3-methylphenol, the synthesis of various biaryl compounds highlights the importance of this structural unit. For example, the Suzuki-Miyaura coupling of arylboronic acids with aryl halides is a widely used method for creating C-C bonds between aromatic rings. nih.gov

The Ullmann condensation is another important reaction for forming aryl-aryl or aryl-ether bonds, which could be applied to derivatives of 5-(2-Methoxyphenyl)-3-methylphenol. This reaction typically involves the copper-catalyzed coupling of an aryl halide with an alcohol, amine, or thiol. figshare.com

The development of cascade reactions involving aryne intermediates provides a modern approach to synthesizing complex biaryl phenols. These methods can lead to the formation of highly substituted biaryl systems in a single step from appropriately functionalized precursors. nih.govacs.org

The synthesis of complex molecules from the 5-(2-Methoxyphenyl)-3-methylphenol scaffold could involve initial functionalization of the aromatic rings, as described in the previous section, followed by coupling reactions or cyclization to build more elaborate structures. The table below outlines some general strategies for elaborating on a biaryl phenol core.

Reaction TypeDescriptionPotential Application
Etherification Reaction of the phenolic hydroxyl group with an alkyl or aryl halide.Introduction of new functional groups or linking to other molecular fragments.
Esterification Reaction of the phenolic hydroxyl group with a carboxylic acid or its derivative.Formation of ester derivatives with potentially altered properties.
Cross-Coupling Reactions (e.g., Suzuki, Ullmann) on halogenated derivatives.Further extension of the biaryl system or attachment of other aromatic or aliphatic groups.
Cyclization Reactions Intramolecular reactions to form heterocyclic rings.Synthesis of fused ring systems containing the biaryl phenol motif.

Advanced Research Directions and Potential Applications in Chemical Science

Exploration of Non-Linear Optical (NLO) Properties and Materials Science Applications

The search for new materials with significant non-linear optical (NLO) properties is a major driver of research in materials science, with applications in telecommunications, optical computing, and data storage. rsc.org Materials with high third-order NLO susceptibility are particularly desirable. The NLO response of a molecule is fundamentally linked to its electronic structure, specifically the presence of delocalized π-electrons and the polarization of the electron cloud.

Biphenyl (B1667301) derivatives are promising candidates for NLO materials due to the extended π-conjugation across the two phenyl rings. nih.gov The electronic properties of the system can be fine-tuned by introducing electron-donating groups (EDG) and electron-accepting groups (EWA). In 5-(2-Methoxyphenyl)-3-methylphenol, the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are strong electron donors, which can enhance the molecular polarizability. researchgate.net The relative orientation of the two phenyl rings (the dihedral angle) also plays a critical role in determining the extent of π-conjugation and, consequently, the NLO properties. tandfonline.com

Future research could focus on theoretical and experimental investigations into this compound's NLO characteristics. Computational studies, using methods like Density Functional Theory (DFT), could predict the hyperpolarizability of the molecule. researchgate.net Experimentally, techniques such as the Z-scan method could be employed to measure the non-linear refractive index and absorption coefficient. Further synthetic modification, such as introducing electron-withdrawing groups to create a "push-pull" system across the biphenyl scaffold, could be explored to optimize these properties.

Table 1: Structural Features of 5-(2-Methoxyphenyl)-3-methylphenol Relevant to NLO Properties

FeatureDescriptionPotential NLO Relevance
Biphenyl Core Two connected phenyl rings form the molecular backbone.Provides an extended π-conjugated system, essential for NLO response. nih.gov
Hydroxyl Group (-OH) An electron-donating group attached to one phenyl ring.Increases electron density in the π-system, enhancing molecular polarizability.
Methoxy Group (-OCH3) An electron-donating group on the second phenyl ring.Further enhances the electron-donating character of the molecule.
Torsional Angle The rotation around the single bond connecting the phenyl rings.Affects the degree of π-orbital overlap and delocalization, directly impacting NLO properties. tandfonline.com

Role as a Key Intermediate in the Synthesis of Other Organic Compounds

Substituted biphenyls and phenols are crucial building blocks in the synthesis of a wide range of valuable organic compounds, including pharmaceuticals, agrochemicals, and polymers. nih.govmdpi.com 5-(2-Methoxyphenyl)-3-methylphenol is well-positioned to serve as a versatile intermediate for creating more complex molecular architectures.

The synthesis of the biphenyl structure itself is often achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wikipedia.orglibretexts.org This reaction typically involves the coupling of an aryl halide with an arylboronic acid. organic-chemistry.org Thus, 5-(2-Methoxyphenyl)-3-methylphenol could be synthesized by coupling a derivative of 3-methylphenol (e.g., 5-bromo-3-methylphenol) with 2-methoxyphenylboronic acid.

Once formed, the compound offers multiple reaction sites for further functionalization. The phenolic hydroxyl group is particularly versatile; it can be alkylated or acylated to form ethers and esters, or used as a directing group for further electrophilic aromatic substitution. nih.govfiveable.me While the hydroxyl group is strongly ortho- and para-directing, its presence allows for strategic modifications of its parent ring. researchgate.netquora.com The conversion of the phenol (B47542) to a triflate or other suitable leaving group would also enable its participation in further cross-coupling reactions, allowing for the construction of terphenyls or more complex poly-aryl systems. mdpi.com

Table 2: Potential Synthetic Transformations of 5-(2-Methoxyphenyl)-3-methylphenol

Reaction TypeReagents/ConditionsPotential Product Class
O-Alkylation (Williamson Ether Synthesis) Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃)Aryl ethers
O-Acylation Acyl chloride or anhydride (B1165640), Base (e.g., Pyridine)Aryl esters
Electrophilic Aromatic Substitution Electrophile (e.g., Br₂, HNO₃)Halogenated or nitrated biphenyls
Conversion to Triflate Triflic anhydride (Tf₂O), BaseAryl triflates for cross-coupling
Suzuki-Miyaura Coupling (from Triflate) Arylboronic acid, Pd catalyst, BaseTerphenyl derivatives

Mechanistic Studies of Molecular Interactions in Diverse Chemical Environments

The specific arrangement of functional groups in 5-(2-Methoxyphenyl)-3-methylphenol makes it an excellent model for studying a range of non-covalent molecular interactions. These interactions govern the compound's physical properties, its conformation in solution, and how it might bind to a biological target or self-assemble into larger structures.

Key areas of investigation include:

Conformational Analysis : The rotation around the C-C single bond between the two phenyl rings is a defining characteristic of biphenyls. researchgate.net The torsional angle is influenced by steric hindrance from the ortho-substituent (the methoxy group) and the meta-substituent (the methyl group). Computational studies can map the potential energy surface to identify the most stable conformations. acs.orgnih.gov

Intramolecular Hydrogen Bonding : The presence of a hydroxyl group and a methoxy group at the ortho position of the other ring creates the possibility of an intramolecular hydrogen bond between the phenolic proton and the methoxy oxygen. Spectroscopic techniques like FT-IR and NMR, combined with computational analysis, can confirm the presence and strength of this interaction, which would significantly influence the compound's acidity and conformational preference. researchgate.net

Intermolecular Interactions : In condensed phases, interactions such as hydrogen bonding (from the phenol -OH) and π-stacking (from the aromatic rings) will dictate the packing in a crystal lattice or aggregation in solution. Studying these forces is crucial for understanding its materials properties.

Table 3: Key Molecular Interactions and Methods for Their Study

Interaction TypeDescriptionSuggested Investigative Technique(s)
Torsional Isomerism Rotation around the central C-C bond leading to different stable conformers (atropisomers if hindered). youtube.comComputational Modeling (DFT, Molecular Dynamics), Variable-Temperature NMR. researchgate.netacs.org
Intramolecular H-Bonding Interaction between the phenolic -OH proton and the ortho-methoxy oxygen.FT-IR Spectroscopy (OH stretching frequency), ¹H NMR (chemical shift of OH proton), Computational Chemistry. researchgate.net
Intermolecular H-Bonding Phenolic -OH group acting as a hydrogen bond donor to solvent or other molecules.Concentration-dependent NMR, X-ray Crystallography.
π-π Stacking Attractive, noncovalent interactions between the aromatic rings of adjacent molecules.X-ray Crystallography, Computational Modeling.

Development of Analytical Methods for Detection and Quantification

As with any novel compound intended for research or industrial use, the development of robust and validated analytical methods for its detection and quantification is essential. Such methods are necessary for quality control of the synthesized material, for monitoring its fate in reaction mixtures, or for potential environmental analysis.

High-Performance Liquid Chromatography (HPLC) : A reversed-phase HPLC method would likely be the primary tool for quantification. Method development would involve optimizing several parameters to achieve good separation, peak shape, and sensitivity. chromatographyonline.comresearchgate.net A typical starting point would be a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, with a small amount of acid (e.g., formic or trifluoroacetic acid) to ensure good peak shape for the phenolic analyte. nih.gov Detection would be performed using a UV detector, likely set at a wavelength corresponding to the compound's absorbance maximum. scirp.org

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS offers high sensitivity and structural confirmation. researchgate.netnih.gov Due to the polarity and relatively low volatility of the phenolic hydroxyl group, derivatization would likely be required prior to analysis. mdpi.com A common approach is silylation (e.g., with BSTFA) to convert the -OH group into a less polar and more volatile trimethylsilyl (B98337) (-OTMS) ether. The mass spectrum would provide a unique fragmentation pattern for unambiguous identification. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation and purity assessment. youtube.com Specific chemical shifts and coupling patterns would confirm the substitution pattern and the integrity of the molecule. Quantitative NMR (qNMR) could also be employed as an absolute quantification method.

Method validation would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). scielo.br

Table 4: Proposed Analytical Methods for 5-(2-Methoxyphenyl)-3-methylphenol

TechniqueProposed Column/SetupMobile Phase/Carrier GasDetectionPurpose
HPLC-UV Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)Acetonitrile/Water gradient with 0.1% Formic AcidUV-Vis Diode Array Detector (DAD)Quantification, Purity Analysis, Reaction Monitoring
GC-MS Capillary column (e.g., DB-5ms, 30 m) with pre-analysis derivatization (silylation)HeliumMass Spectrometry (EI mode)Identification, Trace-level Detection, Structural Confirmation researchgate.net
NMR 400 MHz or higher spectrometerDeuterated solvent (e.g., CDCl₃, DMSO-d₆)¹H, ¹³C, DEPT, COSY, HSQCAbsolute Structural Elucidation, Purity Confirmation

Q & A

Q. Regioselectivity Control :

  • Directing groups : Introduce temporary protecting groups (e.g., acetyl) on the hydroxyl group to steer methylation to the desired position.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may favor para-substitution due to stabilization of transition states .

Which analytical techniques are most effective for confirming the purity and structure of 5-(2-Methoxyphenyl)-3-methylphenol at 95% purity?

Q. Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify purity. Gradient elution (water/acetonitrile with 0.1% TFA) resolves impurities, as seen in LC/MS-UV protocols for related methoxyphenyl compounds .
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm) and phenolic hydroxyl (-OH, δ ~5.5 ppm) protons. Aromatic protons in the 2-methoxyphenyl group show splitting patterns consistent with substitution .
    • ¹³C NMR : Confirm methyl (δ ~20 ppm) and methoxy (δ ~55 ppm) carbons.
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion [M+H]⁺ (expected m/z: 230.1) and fragments (e.g., loss of -OCH₃, m/z 183.1) .

How does the presence of the methoxy group at the 2-position influence the compound's stability under varying pH and temperature conditions?

Q. Methodological Answer :

  • pH Stability :
    • Acidic conditions (pH < 3) : The methoxy group may hydrolyze to a hydroxyl group, forming 5-(2-hydroxyphenyl)-3-methylphenol. Monitor via HPLC to track degradation .
    • Alkaline conditions (pH > 10) : The phenolic hydroxyl group deprotonates, increasing solubility but risking oxidation. Stabilize with antioxidants (e.g., BHT) .
  • Thermal Stability :
    • TGA/DSC analysis : Degradation onset temperatures (Td) for methoxyphenyl derivatives typically range 150–200°C. Store below 4°C in inert atmospheres to prevent dimerization .

What strategies can be employed to resolve contradictions in bioactivity data observed for 5-(2-Methoxyphenyl)-3-methylphenol across different in vitro models?

Q. Methodological Answer :

  • Assay Optimization :
    • Solubility adjustments : Use DMSO stocks (<0.1% final concentration) to avoid solvent-induced cytotoxicity. Confirm solubility via dynamic light scattering (DLS) .
    • Metabolite screening : LC-MS/MS identifies potential metabolites (e.g., demethylated products) that may interfere with activity .
  • Comparative Studies :
    • Structure-activity relationship (SAR) : Compare with analogs (e.g., 5-(3-methoxyphenyl)-3-methylphenol) to isolate the role of the 2-methoxy substituent. SAR tables can highlight substituent effects on bioactivity .

How can computational modeling predict the reactivity of 5-(2-Methoxyphenyl)-3-methylphenol in nucleophilic aromatic substitution reactions?

Q. Methodological Answer :

  • Density Functional Theory (DFT) :
    • Calculate Fukui indices to identify electrophilic centers. The para-position to the hydroxyl group is likely reactive due to electron-withdrawing effects of the methoxy group .
    • Simulate transition states using Gaussian 16 with B3LYP/6-31G(d) basis set. Activation energies correlate with experimental reaction rates .
  • Molecular Dynamics (MD) :
    • Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways. Polar solvents stabilize charge-separated intermediates, favoring substitution .

What purification methods are effective for isolating 5-(2-Methoxyphenyl)-3-methylphenol from byproducts with similar polarity?

Q. Methodological Answer :

  • Column Chromatography :
    • Use silica gel with gradient elution (hexane/ethyl acetate 8:1 to 4:1). Monitor fractions via TLC (Rf ~0.3 in 6:4 hexane/EtOAc) .
  • Recrystallization :
    • Dissolve in hot ethanol and cool to 4°C. Needle-like crystals form (melting point ~120–125°C, similar to triazole derivatives in ).
  • Prep-HPLC :
    • Employ a chiral column (e.g., Chiralpak IA) for enantiomeric separation if racemization occurs during synthesis .

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